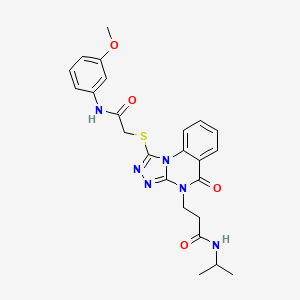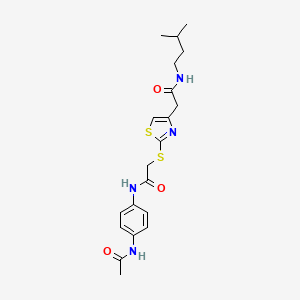
N-(2-methylphenyl)-2-(3-thienyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methylphenyl)-2-(3-thienyl)isonicotinamide, also known as MIT-IV, is a chemical compound used in scientific research for its potential therapeutic effects. This compound has been studied for its ability to modulate certain cellular pathways, which may have implications for the treatment of various diseases.
Scientific Research Applications
Chemical Synthesis and Molecular Structure
Doubly Dearomatising Intramolecular Coupling
Research has demonstrated the potential of isonicotinamides, including derivatives like N-(2-methylphenyl)-2-(3-thienyl)isonicotinamide, in cyclisation reactions that result in spirocyclic compounds through a process of doubly dearomatising intramolecular coupling. This process involves both nucleophilic and electrophilic heterocycles being dearomatised, indicating a method for creating complex molecular structures (H. Brice & J. Clayden, 2009).
Photochromism in Single-Crystalline Phase
Another derivative showed reversible photochromic reactions in the single-crystalline phase, suggesting applications in materials science, particularly in the development of photoswitchable materials (M. Irie et al., 2000).
Biological and Medicinal Research
Antimicrobial Activity
Certain derivatives have been synthesized and characterized, showing promising results as potential anticonvulsant agents. This highlights the compound's relevance in pharmaceutical research, where derivatives are explored for their medicinal properties (Hozaifa Hasan et al., 2011).
Semiochemical Potential for Pest Management
Derivatives of isonicotinamide, such as methyl isonicotinate, have been investigated for their use in thrips pest management. Their role as non-pheromone semiochemicals indicates their potential in agricultural applications, especially in enhancing trap capture of pest species (D. Teulon et al., 2017).
Materials Science and Technology
Hydrogelators Derived from Pyridyl Amides
Research into pyridyl amides derived from isonicotinic acid has led to the discovery of efficient hydrogelators, such as N-(4-pyridyl)isonicotinamide, which could form hydrogels at low concentrations. This finding is significant for the development of new materials with potential applications in drug delivery and tissue engineering (D. Kumar et al., 2004).
Sensing Activities and Magnetic Properties
A study on lanthanide-based metal-organic frameworks featuring methyl-substituted thieno[2,3-b]thiophene groups has shown their potential in gas adsorption and sensing, as well as magnetic properties. These frameworks offer promising applications in sensing technologies and magnetic materials research (Suna Wang et al., 2016).
properties
IUPAC Name |
3-[1-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O4S/c1-15(2)25-20(31)11-12-29-22(33)18-9-4-5-10-19(18)30-23(29)27-28-24(30)35-14-21(32)26-16-7-6-8-17(13-16)34-3/h4-10,13,15H,11-12,14H2,1-3H3,(H,25,31)(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUIBSVWOTZSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzamide](/img/structure/B2450104.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2450106.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2450114.png)
![1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2450116.png)
![Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2450117.png)
![Propan-2-yl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2450119.png)

![4-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2450121.png)


![2-[(4-Chlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2450125.png)
![1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2450126.png)